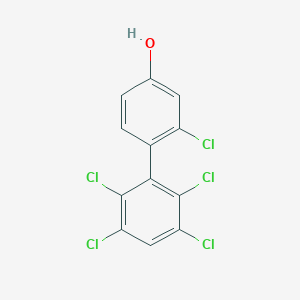

![molecular formula C13H10N2O2S B119590 1-(fenilsulfonil)-1H-pirrolo[2,3-b]piridina CAS No. 143141-23-5](/img/structure/B119590.png)

1-(fenilsulfonil)-1H-pirrolo[2,3-b]piridina

Descripción general

Descripción

1-(Phenylsulfonyl)-1H-pyrrolo[2,3-b]pyridine is a heterocyclic compound. The phenylsulfonyl group serves as an N-blocking and directing group in various organic syntheses .

Synthesis Analysis

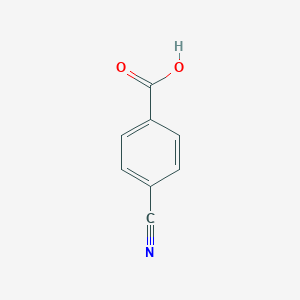

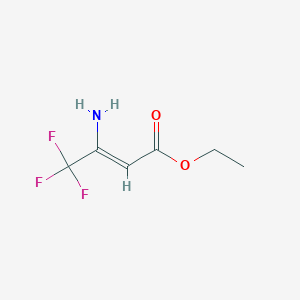

1-(Phenylsulfonyl)-1H-pyrrolo[2,3-b]pyridine may be used in the synthesis of 1-(phenylsulfonyl)pyrrole-2-boronic acid, via lithiation of 1-(phenylsulfonyl)-pyrrole . It may also be used for the synthesis of 1-phenylsulfonyl-1H-pyrrole-3-sulfonyl chloride derivatives, which affords sulfonamide derivatives by reaction with nitrogen nucleophiles .Molecular Structure Analysis

The molecular formula of 1-(Phenylsulfonyl)-1H-pyrrolo[2,3-b]pyridine is C10H9NO2S. It has an average mass of 207.249 Da and a monoisotopic mass of 207.035400 Da .Physical And Chemical Properties Analysis

1-(Phenylsulfonyl)-1H-pyrrolo[2,3-b]pyridine is a solid compound . More specific physical and chemical properties are not provided in the search results.Aplicaciones Científicas De Investigación

Síntesis de Ácidos Borónicos

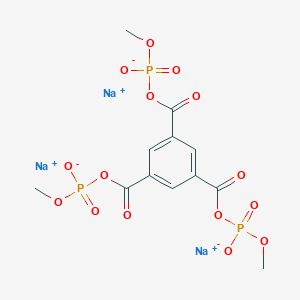

1-(Fenilsulfonil)pirrol: , un compuesto relacionado, se utiliza en la síntesis de ácidos borónicos a través de litiación seguida de reacción con ésteres borónicos . Este proceso es crucial para la creación de ácidos borónicos, que son intermediarios esenciales en las reacciones de acoplamiento cruzado de Suzuki-Miyaura . Estas reacciones se aplican ampliamente en la industria farmacéutica para la construcción de moléculas complejas.

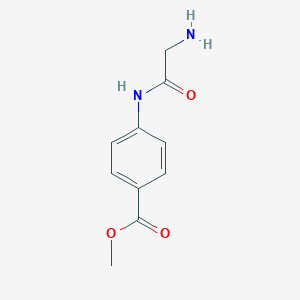

Derivados de Sulfonamida

El compuesto sirve como precursor para la síntesis de derivados de sulfonamida. Al reaccionar con nucleófilos de nitrógeno, puede producir una variedad de sulfonamidas, que son una clase de compuestos orgánicos ampliamente utilizados en la química medicinal debido a sus propiedades antibacterianas .

Bloques de Construcción Heterocíclicos

Como compuesto heterocíclico, actúa como un bloque de construcción en diversas síntesis orgánicas. El grupo fenilsulfonil en particular es útil como un grupo de bloqueo y dirección N, que puede influir en la reactividad y la selectividad de las reacciones .

Andamios de Actividad Biológica

El andamio de pirrolo[2,3-b]piridina es de interés en el desarrollo de nuevos compuestos biológicamente activos. Se ha realizado investigación sobre la síntesis y caracterización de nuevos andamios basados en esta estructura, lo que podría conducir al descubrimiento de nuevos agentes terapéuticos .

Safety and Hazards

1-(Phenylsulfonyl)-1H-pyrrolo[2,3-b]pyridine may cause skin irritation, serious eye irritation, and respiratory irritation. It is recommended to avoid breathing dust/fume/gas/mist/vapors/spray of this compound. Use only outdoors or in a well-ventilated area. In case of contact with skin or eyes, wash with plenty of water. If skin or eye irritation persists, get medical advice/attention .

Mecanismo De Acción

Target of Action

It’s known that this compound serves as a heterocyclic building block in various organic syntheses .

Mode of Action

It’s known that the 1-(phenylsulfonyl) group serves as an n-blocking and directing group in various organic syntheses . This suggests that it may interact with its targets by blocking certain reactions or directing the course of chemical transformations.

Biochemical Pathways

It’s known to be used in the synthesis of 1-(phenylsulfonyl)pyrrole-2-boronic acid, via lithiation of 1-(phenylsulfonyl)-pyrrole . It’s also used for the synthesis of 1-phenylsulfonyl-1H-pyrrole-3-sulfonyl chloride derivatives, which affords sulfonamide derivatives by reaction with nitrogen nucleophiles .

Propiedades

IUPAC Name |

1-(benzenesulfonyl)pyrrolo[2,3-b]pyridine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H10N2O2S/c16-18(17,12-6-2-1-3-7-12)15-10-8-11-5-4-9-14-13(11)15/h1-10H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KEPQQULYWDIKEK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)S(=O)(=O)N2C=CC3=C2N=CC=C3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H10N2O2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20357361 | |

| Record name | 1-(phenylsulfonyl)-1H-pyrrolo[2,3-b]pyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20357361 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

258.30 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

143141-23-5 | |

| Record name | 1-(phenylsulfonyl)-1H-pyrrolo[2,3-b]pyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20357361 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

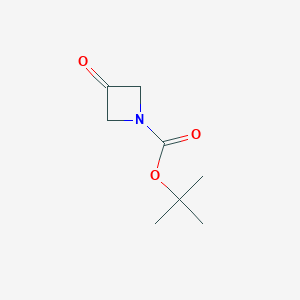

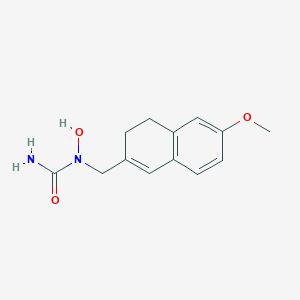

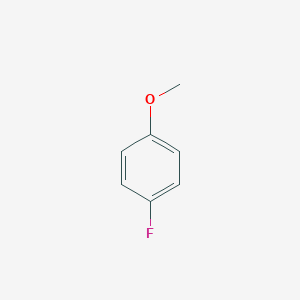

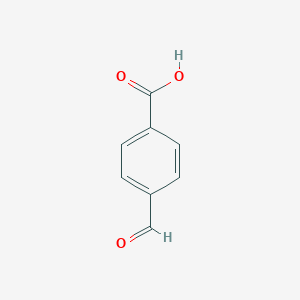

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Synthesis routes and methods III

Procedure details

Synthesis routes and methods IV

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q & A

Q1: What synthetic methods are available for producing 2-aryl-1-(phenylsulfonyl)-1H-pyrrolo[2,3-b]pyridines?

A1: A recent study [] showcased a palladium-catalyzed decarboxylative Suzuki coupling reaction. This method utilizes an azaindole-2-carboxylic acid derivative as the starting material and couples it with an arylboronic acid in the presence of a palladium catalyst. This approach allows for the efficient synthesis of a variety of 2-aryl-1-(phenylsulfonyl)-1H-pyrrolo[2,3-b]pyridines.

Q2: Can the synthetic strategies used for 2-aryl derivatives be extended to other substituents on the pyrrolopyridine core?

A2: Yes, research [] also demonstrated the feasibility of employing a similar palladium-catalyzed Heck coupling reaction to introduce alkenyl substituents at the 2-position of the 1-(phenylsulfonyl)-1H-pyrrolo[2,3-b]pyridine scaffold. This suggests the potential for adapting these catalytic approaches to incorporate diverse functionalities at this position.

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![1-Azabicyclo[3.2.1]octan-2-one](/img/structure/B119524.png)